3-methyl-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-1,2-oxazole-5-carboxamide
Description
Properties
IUPAC Name |
3-methyl-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-1,2-oxazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N4O2S2/c1-6-5-9(20-18-6)13(19)17-14-16-8-3-4-10-11(12(8)22-14)15-7(2)21-10/h3-5H,1-2H3,(H,16,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGLAALHPGUFRSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C(=O)NC2=NC3=C(S2)C4=C(C=C3)SC(=N4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-1,2-oxazole-5-carboxamide typically involves multi-step reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis might start with the preparation of the thiazole and benzothiazole intermediates, followed by their coupling with an oxazole derivative. The reaction conditions often involve the use of strong acids or bases, high temperatures, and inert atmospheres to ensure the desired product formation .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis, and advanced purification techniques. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities with consistent quality .
Chemical Reactions Analysis
Types of Reactions
3-methyl-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-1,2-oxazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated or hydrogenated products. Substitution reactions could introduce a wide range of functional groups, depending on the nucleophile or electrophile used .
Scientific Research Applications
3-methyl-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-1,2-oxazole-5-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence
Mechanism of Action
The mechanism of action of 3-methyl-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-1,2-oxazole-5-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound’s unique structure allows it to bind to these targets with high specificity, modulating their activity and leading to various biological effects. The pathways involved might include inhibition of enzyme activity, disruption of cellular signaling, or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structurally analogous compounds often share core heterocyclic motifs but differ in substituents, fusion patterns, or linker groups. Below is a comparative analysis of key compounds, highlighting structural and functional distinctions:
Table 1: Structural Comparison of Selected Heterocyclic Carboxamides
Key Observations
Core Heterocycles: The target compound integrates a fused thiazolo-benzothiazole system, which imparts rigidity and planar aromaticity compared to simpler monocyclic thiazoles or oxazoles in analogs like 5-methyl-N-(5-nitro-1,3-thiazol-2-yl)-3-phenyl-1,2-oxazole-4-carboxamide . Compounds such as 9c feature triazole and benzimidazole moieties, which introduce additional hydrogen-bonding sites (e.g., triazole N–H groups) absent in the target compound.
Substituent Effects :
- The 7-methyl group on the benzothiazole ring in the target compound may enhance lipophilicity and metabolic stability compared to electron-withdrawing groups (e.g., nitro in ).
- Bromine in 9c could promote halogen bonding with biological targets, a feature absent in the methyl-substituted target compound.
Linker Groups: The carboxamide bridge in the target compound is structurally analogous to the acetamide linker in 9c .
Hypothetical Activity Trends
While direct bioactivity data for the target compound is unavailable in the provided evidence, trends from analogs suggest:
- Electron-deficient substituents (e.g., nitro in ) may enhance reactivity in electrophilic environments but reduce membrane permeability.
Biological Activity
The compound 3-methyl-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-1,2-oxazole-5-carboxamide is a novel heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and therapeutic implications.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that incorporate thiazole and benzothiazole moieties. The process generally includes:
- Formation of the Thiazole Ring : Using appropriate precursors and reagents to create the thiazole structure.
- Benzothiazole Fusion : Introducing the benzothiazole component through cyclization reactions.
- Carboxamide Formation : Converting the resulting intermediate into the final carboxamide product through amide bond formation.
Anticancer Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant antiproliferative effects against various cancer cell lines. For instance:
- IC50 Values : Compounds derived from thiazole and benzothiazole scaffolds have shown IC50 values ranging from 33 µM to 48 µM against human breast (MCF7, T47D) and colon (HCT116, Caco2) cancer cell lines .
Antibacterial Properties
Compounds in this class have also been evaluated for their antibacterial activity:
- Inhibition of DNA Gyrase : Certain derivatives have demonstrated potent inhibition of E. coli DNA gyrase with IC50 values as low as 0.0033 µg/mL . This suggests a mechanism that could lead to broad-spectrum antibacterial effects.
Anti-inflammatory Effects
In addition to anticancer and antibacterial activities, there is emerging evidence of anti-inflammatory properties associated with these compounds. The presence of specific functional groups may enhance their ability to modulate inflammatory pathways.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound acts as an inhibitor of key enzymes involved in cancer cell proliferation and bacterial DNA replication.
- Cell Cycle Arrest : Studies suggest that it may induce cell cycle arrest in cancer cells, thereby preventing their proliferation and promoting apoptosis.
Case Studies
Several studies have explored the biological effects of related compounds:
- Antiproliferative Study : A compound structurally similar to our target was tested against multiple cancer cell lines and exhibited significant growth inhibition with a notable selectivity for cancerous cells over normal cells .
- Antibacterial Efficacy : A series of benzothiazole derivatives were tested against various bacterial strains, demonstrating MIC values that indicate strong antibacterial properties .
Data Summary
Q & A
Q. What are the common synthetic routes for preparing 3-methyl-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-1,2-oxazole-5-carboxamide, and what analytical methods validate its purity?
Synthesis typically involves multi-step heterocyclic condensation. For example, analogous procedures (e.g., ) use:
- Step 1 : Formation of thiosemicarbazide intermediates via reactions between isothiocyanates and hydrazides.
- Step 2 : Cyclization under acidic conditions (e.g., concentrated H2SO4) to form fused thiazolo/benzothiazole systems.
- Step 3 : Carboxamide coupling via activation with reagents like DCC/DMAP.
Validation methods include: - TLC monitoring (Silufol UV-254 plates, chloroform:acetone eluent) .
- Spectroscopy : IR for functional groups (e.g., 1670 cm<sup>-1</sup> for amide C=O), <sup>1</sup>H/<sup>13</sup>C NMR for regiochemistry, and HRMS for molecular ion confirmation .
Q. How is X-ray crystallography employed to resolve structural ambiguities in fused heterocyclic systems like this compound?
Single-crystal X-ray diffraction (SCXRD) is critical for confirming bond angles, torsion angles, and hydrogen bonding. Tools like SHELXL ( ) refine structures using high-resolution data. For example:
- Co-crystallization strategies (e.g., with acetic acid) improve crystal quality for SCXRD .
- Software suites (WinGX, ORTEP-3) visualize thermal ellipsoids and validate molecular geometry .
Advanced Research Questions
Q. How can researchers optimize synthetic yields when intermediates (e.g., thioacetamides) fail to crystallize?
Non-crystallizing intermediates require alternative purification:
- Chromatography : Use silica gel columns with gradient elution (e.g., hexane:ethyl acetate).
- Acid/Base Partitioning : Extract impurities via pH-selective solubility (e.g., aqueous NaHCO3 for acidic byproducts) .
- Spectroscopic Tracking : Monitor reaction progress via <sup>1</sup>H NMR to identify persistent impurities .
Q. What strategies resolve contradictions between computational predictions (e.g., DFT) and experimental spectral data for this compound?
- Benchmarking : Compare computed (B3LYP/6-31G*) and experimental IR/NMR spectra. Discrepancies in carbonyl stretches (1650–1700 cm<sup>-1</sup>) may indicate solvent effects or tautomerism .
- Dynamic NMR : Detect rotational barriers in amide bonds if splitting patterns deviate from predictions .
Q. How do steric and electronic effects influence the reactivity of the thiazolo-oxazole scaffold in cross-coupling reactions?
- Steric Hindrance : Bulky substituents at the 7-methyl position reduce accessibility for Suzuki-Miyaura coupling. Use PdCl2(dppf) with microwave-assisted heating to enhance kinetics .
- Electronic Effects : Electron-withdrawing groups (e.g., carboxamide) deactivate the thiazole ring. Employ directing groups (e.g., boronic esters) for regioselective functionalization .
Methodological Challenges
Q. How should researchers design experiments to distinguish between competing reaction pathways in heterocyclic synthesis?
Q. What statistical methods are appropriate for analyzing dose-response data in pharmacological assays involving this compound?
- Nonlinear Regression : Fit IC50 values using four-parameter logistic models (e.g., GraphPad Prism).
- ANOVA with Tukey’s Test : Compare efficacy across analogs (e.g., thiadiazole vs. triazole derivatives) .
Structural and Computational Tools
Q. Which software is preferred for refining crystal structures of complex heterocycles, and why?
Q. How can molecular docking predict the binding affinity of this compound to biological targets (e.g., kinases)?
- Protocol : Dock the compound into ATP-binding pockets (e.g., PDB: 3LD6) using AutoDock Vina. Validate with MM/GBSA free-energy calculations .
Data Reproducibility
Q. What steps ensure reproducibility in synthesizing this compound across labs?
- Detailed SOPs : Specify solvent grades (e.g., anhydrous DMF over technical grade) and stirring rates .
- Round-Robin Trials : Collaborate with independent labs to validate yields and purity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
